5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-11(2)17-21-22-19(28-17)20-16(26)13-9-24(3)10-14-15(13)23-25(18(14)27)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODOZATFZCNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and hydrazonoyl halides. Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with the addition of catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer activities, making it a promising candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal properties and can be used in the development of new agrochemicals.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
a. Pyrazolo[4,3-c]pyridine vs. Pyrrolidine ()
The compound 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide shares the thiadiazole-carboxamide moiety but replaces the pyrazolo-pyridine core with a pyrrolidine ring . Key differences include:
- Planarity: The pyrazolo-pyridine system is aromatic and planar, favoring π-π stacking, while the pyrrolidine is non-aromatic and flexible.
- Electron Density : The 3-oxo group in the target compound may enhance resonance stabilization compared to the pyrrolidine’s 5-oxo group.
b. Thiadiazolo-Pyrimidine Derivatives ()
Synthesized 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidines feature a thiadiazole-pyrimidine fusion. Unlike the target compound’s pyrazolo-pyridine core, pyrimidines are six-membered rings with two nitrogen atoms, altering hydrogen-bonding patterns. The carboxamide linkage in both systems suggests shared synthetic strategies, such as coupling amines with activated carboxyl intermediates .
Substituent and Functional Group Comparisons
Key Observations :
- The thiadiazole-carboxamide group is conserved across analogs, suggesting its role in target binding or solubility modulation.
- Fluorine substitution () may enhance bioavailability compared to the target’s phenyl group due to increased lipophilicity and metabolic resistance .
- The piperazinylsulfonyl group in sildenafil analogs () highlights the importance of nitrogen-rich substituents for PDE5 inhibition, a feature absent in the target compound .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core. Critical steps include:
- Cyclization of precursors (e.g., pyrazole derivatives) under reflux conditions with catalysts like p-toluenesulfonic acid .
- Coupling the core with a 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine moiety via amide bond formation using coupling agents such as EDC/HOBt .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Reaction optimization: Temperature (80–120°C), solvent choice (DMF or THF), and stoichiometric ratios are critical for minimizing byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and purity. For example, the carbonyl group at C-3 (δ ~170 ppm in 13C NMR) and aromatic protons (δ 7.2–8.1 ppm in 1H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C21H20N6O2S: 427.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Phosphodiesterase (PDE) Inhibition : In vitro assays using recombinant PDE isoforms (e.g., PDE5) show IC50 values in the nanomolar range, suggesting potential for cardiovascular or neurological applications .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition (12–15 mm at 50 µg/mL) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict biological interactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states to identify energy-efficient pathways, reducing trial-and-error synthesis .
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to targets like PDE5 (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (>0.55), guiding lead optimization .
Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., PDE inhibition assays with 1 mM IBMX as control) to minimize variability .
- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct target binding kinetics (ka/kd rates) .
Q. What strategies improve synthetic yield while adhering to green chemistry principles?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield (85% vs. 60% conventional) via controlled dielectric heating .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thiadiazole ring closure), reducing solvent waste .
- Biocatalysis : Lipase-mediated amidation in aqueous media achieves >90% conversion with minimal byproducts .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted phenyl groups (e.g., 4-F, 3-Cl) to assess electronic effects on PDE inhibition .
- Side-Chain Variation : Replace the propan-2-yl group with cyclopropyl or tert-butyl to study steric impacts .
- Bioassay Profiling : Test analogs against a panel of 10+ kinase and PDE targets to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
